2-Chloro-5-pyrimidin-5-ylaniline
Description
2-Chloro-5-pyrimidin-5-ylaniline is a heterocyclic aromatic compound featuring a pyrimidine core substituted with a chlorine atom at position 2 and an aniline (aminophenyl) group at position 5. This structure combines the electron-withdrawing effects of chlorine with the electron-donating properties of the aniline moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
The compound’s reactivity is influenced by the halogen atom at position 2, which facilitates nucleophilic substitution reactions, and the aniline group at position 5, which may participate in hydrogen bonding or serve as a site for further functionalization. Such properties are critical for designing kinase inhibitors, antimicrobial agents, or ligands in coordination chemistry .
Properties
IUPAC Name |
2-chloro-5-pyrimidin-5-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-9-2-1-7(3-10(9)12)8-4-13-6-14-5-8/h1-6H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXZYHUDMPMNDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CN=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-pyrimidin-5-ylaniline can be achieved through several methods. One common approach involves the reaction of 2-chloropyrimidine with aniline under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-pyrimidin-5-ylaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Hiyama cross-couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Catalysts like palladium or copper, along with ligands and bases, are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-5-pyrimidin-5-ylaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-pyrimidin-5-ylaniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, pyrimidine-based compounds are known to inhibit enzymes like cyclooxygenase (COX), leading to anti-inflammatory effects. The exact molecular pathways involved can vary based on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
a) Substituent Effects on Reactivity
- 5-Amino-2-chloropyrimidine (CAS 22536-62-5): The amino group at position 5 enhances hydrogen-bonding interactions, making it suitable for crystal engineering (as seen in hydrogen-bonded chains in related compounds) . Its chlorine atom enables Suzuki-Miyaura cross-coupling reactions for functionalization .
- 2-Chloro-5-phenylpyrimidine : The phenyl group at position 5 extends π-conjugation, which is advantageous in optoelectronic materials. Its synthesis often involves palladium-catalyzed coupling .
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